Meta-sirtinol
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Overview
Description
Meta-sirtinol is a synthetic compound known for its role as an inhibitor of sirtuin proteins, which are a family of nicotinamide adenine dinucleotide-dependent deacetylases. Sirtuins are involved in various biological processes, including gene silencing, DNA repair, and regulation of metabolic pathways. This compound has gained attention for its potential therapeutic applications, particularly in the fields of aging, cancer, and neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: Meta-sirtinol can be synthesized through a multi-step process involving the condensation of 2-hydroxy-1-naphthaldehyde with benzamide derivatives. The reaction typically involves the use of a base, such as sodium hydroxide, in an organic solvent like methanol. The resulting product is then purified through recrystallization or chromatography to obtain this compound as a bright yellow solid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation. Scaling up the process would involve optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Meta-sirtinol undergoes various chemical reactions, including:
Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl and aldehyde groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 2-hydroxy-1-naphthoic acid
Reduction: 2-hydroxy-1-naphthaldehyde
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Meta-sirtinol has a wide range of scientific research applications:
Mechanism of Action
Meta-sirtinol exerts its effects by inhibiting the activity of sirtuin proteins, particularly SIRT1 and SIRT2. Sirtuins are involved in the deacetylation of various target proteins, which affects their function and stability. By inhibiting sirtuins, this compound can modulate processes such as gene expression, DNA repair, and metabolic regulation. The inhibition of sirtuins leads to increased acetylation of target proteins, which can result in altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Sirtinol: A closely related compound with similar inhibitory effects on sirtuins.
EX-527: A potent and selective inhibitor of SIRT1, used in various research studies.
Uniqueness of this compound: this compound is unique due to its specific structural features, such as the 2-hydroxy-1-naphthaldehyde moiety, which contributes to its inhibitory activity. Its ability to modulate multiple sirtuin-related pathways makes it a valuable tool in studying the biological functions of sirtuins and their potential therapeutic applications .
Properties
Molecular Formula |
C26H22N2O2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
3-[(2-hydroxynaphthalen-1-yl)methylideneamino]-N-(1-phenylethyl)benzamide |
InChI |
InChI=1S/C26H22N2O2/c1-18(19-8-3-2-4-9-19)28-26(30)21-11-7-12-22(16-21)27-17-24-23-13-6-5-10-20(23)14-15-25(24)29/h2-18,29H,1H3,(H,28,30) |
InChI Key |
USDKSBHPFQRCGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O |
Origin of Product |
United States |
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